1-chloro-4-(2-methylbut-3-yn-2-yl)benzene
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Overview
Description
1-chloro-4-(2-methylbut-3-yn-2-yl)benzene is an organic compound with the molecular formula C11H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 2-methylbut-3-yn-2-yl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-(2-methylbut-3-yn-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-iodobenzene with 2-methylbut-3-yn-2-yl bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(2-methylbut-3-yn-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-chloro-4-(2-methylbut-3-yn-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2-methylbut-3-yn-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its alkyne group can participate in various cycloaddition reactions, leading to the formation of cyclic compounds .
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-(2-methylbut-3-en-2-yl)benzene: Similar structure but with a double bond instead of a triple bond.
1-chloro-4-(2-methylprop-2-yn-1-yl)benzene: Similar structure but with a different alkyl group.
1-chloro-4-(2-methylbut-2-yn-1-yl)benzene: Similar structure but with a different position of the triple bond.
Uniqueness
1-chloro-4-(2-methylbut-3-yn-2-yl)benzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and an alkyne group.
Properties
CAS No. |
189811-07-2 |
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Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloro-4-(2-methylbut-3-yn-2-yl)benzene |
InChI |
InChI=1S/C11H11Cl/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8H,2-3H3 |
InChI Key |
UWLDSHXJQVESRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=CC=C(C=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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